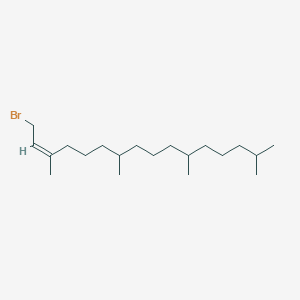
trans-Phytyl Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Phytyl Bromide: is an organic compound derived from phytol, a diterpene alcohol. It is a brominated derivative of phytol and is used as an intermediate in the synthesis of various bioactive compounds, including vitamins and other isoprenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Phytyl Bromide can be synthesized through the bromination of phytol. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: trans-Phytyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, specifically phytadienes.
Scientific Research Applications
Chemistry: trans-Phytyl Bromide is used as a key intermediate in the synthesis of various isoprenoids and vitamins, including vitamin E (tocopherols) and vitamin K .
Biology: In biological research, this compound is used to study the biosynthesis of chlorophyll and other phytol-derived compounds .
Medicine: this compound is explored for its potential therapeutic applications, including its role in the synthesis of bioactive compounds with antioxidant and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of trans-Phytyl Bromide involves its role as an intermediate in various biosynthetic pathways. It participates in prenylation reactions, where it transfers its phytyl group to acceptor molecules. This process is catalyzed by prenyltransferases and is crucial for the biosynthesis of isoprenoids and other bioactive compounds .
Comparison with Similar Compounds
Phytol: The parent compound of trans-Phytyl Bromide, used in the synthesis of chlorophyll and vitamins.
Geranylgeranyl Bromide: Another brominated isoprenoid used in similar biosynthetic pathways.
Farnesyl Bromide: A related compound involved in the synthesis of various terpenes and terpenoids.
Uniqueness: this compound is unique due to its specific role in the synthesis of tocopherols and tocotrienols (vitamin E) and its selective reactivity in chemical transformations .
Properties
Molecular Formula |
C20H39Br |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(Z)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15- |
InChI Key |
KQYUEKLNYFZILD-HKWRFOASSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\CBr)/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















